Dapagliflozin 2-O-β-D-Glucuronide

Drug metabolism UGT enzymology Pharmacokinetic modeling

Dapagliflozin 2-O-β-D-Glucuronide (D2OG) is the minor, UGT2B7-specific glucuronide metabolite of dapagliflozin, regioisomerically distinct from the major D3OG metabolite (UGT1A9-mediated). Supplied ≥95% purity. Critical for: (i) LC-MS/MS method specificity—baseline resolution of 2-O- and 3-O-glucuronide regioisomers in plasma/urine; (ii) UGT2B7 isoform phenotyping & DDI studies; (iii) impurity profiling for ANDA/DMF submissions; (iv) USP compendial compliance. D3OG cannot substitute—regioisomer mismatch causes systematic quantification errors per bioanalytical method validation guidelines.

Molecular Formula C₂₇H₃₃ClO₁₂
Molecular Weight 585
Cat. No. B1160823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin 2-O-β-D-Glucuronide
Synonyms(2S,3S,4S,5R,6R)-6-(((2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid
Molecular FormulaC₂₇H₃₃ClO₁₂
Molecular Weight585
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dapagliflozin 2-O-β-D-Glucuronide: Product Overview and Procurement Considerations for Minor Metabolite Reference Standards


Dapagliflozin 2-O-β-D-Glucuronide (CAS 2078003-84-4; also cited as 461432-26-8) is a regioisomeric glucuronide metabolite of the sodium-glucose cotransporter 2 (SGLT2) inhibitor dapagliflozin (BMS-512148) [1]. Unlike the major circulating metabolite dapagliflozin 3-O-glucuronide (D3OG), which accounts for approximately 61% of an administered dose in human urine, the 2-O-glucuronide (D2OG) is a minor metabolite formed primarily via UGT2B7-mediated glucuronidation [2]. This compound is supplied as a purified reference standard (typical purity ≥95%) for use in analytical method development, bioanalytical quantification, and pharmaceutical quality control applications .

Why Dapagliflozin 2-O-β-D-Glucuronide Cannot Be Substituted with Dapagliflozin 3-O-Glucuronide in Analytical and Bioanalytical Workflows


Although both D2OG and D3OG are glucuronide conjugates of the same parent drug, they are structurally and functionally distinct regioisomers that cannot be interchanged in analytical applications [1]. D3OG is formed via UGT1A9 and constitutes the predominant circulating and excreted metabolite, whereas D2OG is a minor metabolite formed via a different UGT isoform (UGT2B7) [2]. In LC-MS/MS bioanalysis, these two isomers exhibit distinct chromatographic retention times and fragmentation patterns; substituting one for the other as a calibration standard or internal standard will result in systematic quantification errors [1]. Furthermore, the USP and pharmacopoeial reference standards for dapagliflozin-related compounds specifically distinguish between these regioisomers, meaning that D3OG cannot fulfill the role of D2OG in compendial method compliance . The quantitative evidence below demonstrates precisely where D2OG offers verifiable differentiation that matters for procurement decisions.

Dapagliflozin 2-O-β-D-Glucuronide: Quantitative Differentiation Evidence Guide for Procurement and Method Selection


UGT Isoform-Specific Metabolic Pathway Differentiation: D2OG vs. D3OG Formation

Dapagliflozin 2-O-β-D-glucuronide is formed via a distinct UDP-glucuronosyltransferase (UGT) isoform compared to the major metabolite dapagliflozin 3-O-glucuronide. This isoform-specific metabolism directly affects the compound's utility in enzyme activity assays and drug-drug interaction studies [1]. In vitro incubation of dapagliflozin with recombinant human UGT isoforms demonstrates that UGT1A9 catalyzes the formation of D3OG, whereas UGT2B7 is primarily responsible for D2OG formation [2].

Drug metabolism UGT enzymology Pharmacokinetic modeling

Human Urinary Excretion Abundance: Quantitative Differentiation of Minor vs. Major Metabolite

In human mass balance studies using [14C]-dapagliflozin, dapagliflozin 3-O-glucuronide (D3OG) accounts for 61% of the administered dose recovered in urine, establishing it as the predominant excreted metabolite [1]. By contrast, dapagliflozin 2-O-glucuronide (D2OG) is a minor urinary metabolite; the conjugate collectively accounting for >90% of eliminated radioactivity in urine is specifically identified as the 3-O-glucuronide (M1) [2]. The 2-O-glucuronide is formed in substantially lower abundance and has been characterized as a minor fraction metabolized via UGT2B7 [3].

Clinical pharmacology Mass balance studies Bioanalysis

Regioisomeric Chromatographic Resolution: D2OG as a Critical System Suitability Marker

The two regioisomeric glucuronide metabolites of dapagliflozin—2-O-glucuronide and 3-O-glucuronide—require chromatographic separation to avoid quantification interference in LC-MS/MS bioanalysis [1]. The synthesis and structural elucidation of both metabolites using HMBC, ROESY, and TOCSY spectroscopy confirmed their distinct regioisomeric identity, establishing that they are not chromatographically equivalent species [1]. Failure to chromatographically resolve D2OG from D3OG in a bioanalytical method would result in inaccurate peak integration and compromised method specificity.

LC-MS/MS method validation Chromatographic resolution Regioisomer separation

Tissue-Specific Microsomal Formation Rates: Kidney vs. Liver D2OG Production

In vitro microsomal studies demonstrate tissue-specific differences in the formation rates of D2OG compared to D3OG [1]. Incubation of dapagliflozin with human kidney, liver, and intestine microsomes at 0.25 mg/mL protein concentration in the presence of uridine 5′-diphosphoglucuronic acid revealed that while D3OG formation predominates across all tissues, D2OG exhibits a distinct tissue-specific formation profile [1].

In vitro metabolism Tissue distribution Microsomal incubation

Dapagliflozin 2-O-β-D-Glucuronide: Recommended Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Bioanalytical Method Development Requiring Regioisomeric Resolution of Dapagliflozin Glucuronides

Laboratories developing LC-MS/MS methods for the simultaneous quantification of dapagliflozin and its metabolites in human plasma or urine must procure authentic D2OG reference standard to establish chromatographic resolution between the 2-O- and 3-O-glucuronide regioisomers [1]. This application is mandated by bioanalytical method validation guidelines requiring demonstration of specificity and absence of interference from isomeric metabolites. The synthetic D2OG standard serves as the definitive system suitability marker for confirming adequate separation between these two glucuronide species, which share identical molecular weight and similar fragmentation patterns but require distinct chromatographic conditions for resolution [1].

UGT2B7 Enzyme Activity and Drug-Drug Interaction Studies

Investigators studying UGT2B7-mediated glucuronidation pathways or assessing potential drug-drug interactions involving UGT2B7 inhibition require purified D2OG for use as a quantitative calibration standard [1]. Since D2OG is formed specifically via UGT2B7 while D3OG is formed via UGT1A9, using D3OG as a surrogate would confound interpretation of UGT2B7 activity assays [2]. Procurement of authentic D2OG enables accurate quantification of this isoform-specific metabolic pathway in recombinant enzyme systems, human hepatocyte incubations, and clinical pharmacokinetic studies where UGT2B7 phenotyping is an endpoint of interest.

Pharmaceutical Impurity Profiling and ANDA/DMF Filing Support

Pharmaceutical manufacturers developing generic dapagliflozin formulations (ANDA applicants) or preparing Drug Master Files (DMF) must characterize and quantify all known metabolites and related substances that may appear as impurities [1]. Dapagliflozin 2-O-β-D-glucuronide is a documented minor metabolite and potential impurity in the drug substance; reference standards are required for impurity identification, method validation, and stability-indicating assay development [1]. Regulatory submissions to the FDA and other agencies require the use of authenticated reference standards for each specified impurity, and D3OG cannot be substituted for D2OG in these compliance-critical applications.

Stable-Isotope-Labeled Internal Standard Synthesis and Clinical Study Support

Clinical pharmacology studies requiring absolute quantification of dapagliflozin metabolites in biological matrices benefit from stable-isotope-labeled internal standards [1]. The synthesis of [13C]-labeled D2OG has been reported alongside unlabeled material, enabling the development of robust LC-MS/MS assays with isotopically matched internal standards [1]. Procurement of unlabeled D2OG is a prerequisite for laboratories synthesizing or validating such labeled internal standards, as the unlabeled compound serves as the reference for confirming identity, purity, and chromatographic behavior of the labeled analogue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dapagliflozin 2-O-β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.